molecular formula C8H16ClNO B1377315 octahydro-1H-pyrano[4,3-b]pyridine hydrochloride CAS No. 1384430-64-1

octahydro-1H-pyrano[4,3-b]pyridine hydrochloride

Cat. No.: B1377315
CAS No.: 1384430-64-1
M. Wt: 177.67 g/mol
InChI Key: IDMJCYCCRNQDJG-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is a bicyclic heterocyclic compound comprising a pyran ring fused to a pyridine moiety, with full saturation of the pyran ring (octahydro configuration). Key structural details include:

  • Molecular Formula: C₈H₁₅NO·HCl (assuming protonation at the nitrogen)
  • SMILES: C1CNCC2C1COCC2 (pyrano[4,3-c]pyridine scaffold; positional isomerism noted below)

Note: A discrepancy exists in the positional descriptor of the fused ring system. The evidence specifies pyrano[4,3-c]pyridine, whereas the query refers to pyrano[4,3-b]pyridine. This distinction affects ring connectivity and stereochemistry, necessitating clarification in comparative analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrano[4,3-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of a pyridine derivative with a dihydropyran in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature to moderate temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride exhibits several biological activities that make it a valuable scaffold in drug development:

  • Antibacterial Properties: It serves as an intermediate in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic used for treating respiratory infections and tuberculosis .
  • Neuroactive Compounds: Research indicates that derivatives of this compound may exhibit neuroactive properties similar to other bicyclic nitrogen compounds, making it relevant in the field of neuropharmacology.

Biochemical Applications

The compound is utilized as an organic buffer in biological and biochemical applications. It helps maintain suitable pH levels for various cellular processes, which is crucial for experiments involving enzyme activity and cell culture . The buffering capacity of this compound allows for its use in:

  • Peptide Synthesis: It is employed in solid-phase peptide synthesis due to its high yield and stability under various conditions .
  • Cell Culture: Its role as a buffer supports optimal growth conditions for cells used in research.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, supporting its use as an antibacterial agent alongside Moxifloxacin .
  • Synthesis Efficiency : Research focusing on the synthesis of octahydro-1H-pyrano[4,3-b]pyridine indicated that employing chiral auxiliaries could improve yields while maintaining high optical purity, which is essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of octahydro-1H-pyrano[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Thieno[2,3-b]pyridine Derivatives

  • Key Features: Thieno[2,3-b]pyridines feature a thiophene ring fused to pyridine at the 2,3-position, introducing aromaticity and sulfur-mediated electronic effects.
  • Synthesis : Synthesized via reactions of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines or diazonium salts.
  • Properties: Aromatic systems exhibit higher planarity and conjugation compared to the saturated pyrano-pyridine scaffold, influencing UV-Vis spectra and reactivity.

Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine

  • Key Features : A tri-cyclic system combining pyrimidine, thiophene, and pyridine rings.
  • Synthesis : Derived from 6-benzo[d]furan-2-yl-2-thioxohydropyridine-3-carbonitrile using formic acid or formamide.
  • Properties: Increased molecular complexity and hydrogen-bonding capacity due to pyrimidine nitrogen atoms, contrasting with the simpler pyrano-pyridine framework.

Dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridine

  • Key Features : A polycyclic system with pyrrole and pyrazole fused to pyridine.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling of halogenated intermediates with aldehydes.
  • Properties: Partial unsaturation in the pyrrolo-pyridine core confers intermediate rigidity between aromatic thieno-pyridines and fully saturated pyrano-pyridines.

Comparative Data Table

Compound Molecular Formula Ring System Synthesis Highlights Key Distinguishing Features
Octahydro-1H-pyrano[4,3-c]pyridine·HCl C₈H₁₅NO·HCl Pyrano[4,3-c]pyridine (saturated) Hydrochloride salt formation Full saturation, high stereochemical complexity
Thieno[2,3-b]pyridine C₇H₅NS (base structure) Thiophene + pyridine (aromatic) Diazonium coupling, heterocyclic amines Aromaticity, sulfur atom enhances electronic delocalization
Pyrimidino-thieno-pyridine C₁₃H₈N₄S Pyrimidine + thiophene + pyridine Formamide cyclization Multiple nitrogen centers, high polarity
Dihydropyrazolo-pyrrolo-pyridine C₁₀H₉N₅ Pyrrole + pyrazole + pyridine Cross-coupling with aldehydes Partial unsaturation, nitrogen-rich scaffold

Research Findings and Functional Insights

  • Synthetic Flexibility: Pyrano-pyridine derivatives are typically synthesized via cyclization of enolates or halide intermediates, whereas thieno-pyridines require sulfur-containing precursors (e.g., thiophene derivatives).

Critical Analysis of Evidence Limitations

  • Positional Isomerism: The pyrano[4,3-b] vs. [4,3-c] descriptor discrepancy complicates direct structural comparisons. Ring positional changes alter steric and electronic profiles significantly.
  • Data Gaps: Pharmacokinetic, toxicity, and biological activity data for octahydro-pyrano-pyridine hydrochloride are absent in the evidence, limiting functional comparisons.

Biological Activity

Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is a bicyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a unique bicyclic structure characterized by a pyridine fused to a pyran ring. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

Property Details
Molecular Formula C₇H₁₄ClN₂
Molecular Weight 162.65 g/mol
Appearance White crystalline solid
Solubility Soluble in water and organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its unique ring structure allows it to fit into active sites of enzymes, thereby inhibiting their activity or modulating their function. This interaction can influence various biochemical pathways, leading to therapeutic effects such as analgesia and sedative properties.

Biological Activities

  • Analgesic Activity : Research indicates that derivatives of the pyrano[4,3-b]pyridine scaffold exhibit significant analgesic effects. In animal models, compounds with similar structures have shown efficacy comparable to morphine in pain relief tests (e.g., the "hot plate" and "writhing" tests) .
  • Sedative Effects : Some studies have demonstrated sedative properties associated with this compound class, suggesting potential applications in treating anxiety disorders .
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound may possess antimicrobial activity against various pathogens, although further studies are needed to confirm these effects .

Case Study 1: Analgesic Efficacy

In a study involving the evaluation of several pyrano[4,3-b]pyridine derivatives, it was found that specific modifications to the structure enhanced analgesic potency. For instance, compounds exhibiting hydroxyl substitutions showed improved activity in the "writhing" test compared to standard analgesics like aspirin .

Case Study 2: Sedative Properties

Another investigation focused on the sedative effects of octahydro-1H-pyrano[4,3-b]pyridine derivatives. The study reported that certain derivatives significantly prolonged sleep duration in mice induced by thiopental sodium, indicating their potential use as sedatives .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while allowing for the introduction of functional groups that can enhance biological activity.

Synthetic Route Overview

  • Starting Materials : Common precursors include substituted pyridines and aldehydes.
  • Reagents Used : Acid catalysts or bases are often employed to facilitate cyclization.
  • Yield Optimization : Adjustments in temperature and reaction time can significantly affect the yield.

Q & A

Basic Research Questions

Q. How can the synthesis of octahydro-1H-pyrano[4,3-b]pyridine hydrochloride be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometric ratios of reagents (e.g., pyridine hydrochloride) and solvents (e.g., THF or dichloromethane). For cyclization steps, consider using catalysts like Pd(PPh₃)₄ or NaH, as demonstrated in analogous pyrano-pyridine syntheses . Control byproducts via stepwise quenching and purification using column chromatography with polar/non-polar solvent gradients. Monitor purity via HPLC (≥98% by area normalization) and confirm stereochemistry with chiral column chromatography if racemic mixtures are formed .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Evaluate binary solvent systems (e.g., ethanol/water or acetone/hexane) using Hansen Solubility Parameters (HSP) to predict solubility. Thermodynamic studies on similar hydrochlorides suggest that polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures, while antisolvents (e.g., diethyl ether) improve crystallization efficiency. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and ensure stable crystal formation .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the bicyclic pyrano-pyridine core and hydrochloride salt formation (e.g., downfield shifts for N–H protons). Use high-resolution mass spectrometry (HRMS) for molecular ion validation. FT-IR can verify C–Cl and N–H stretches. For impurity profiling, employ LC-MS with charged aerosol detection (CAD) to identify trace byproducts (e.g., chlorinated intermediates) .

Advanced Research Questions

Q. How can byproduct formation during cyclization be mitigated?

  • Methodological Answer : Byproducts often arise from incomplete ring closure or halogen retention. Use in situ monitoring (e.g., ReactIR) to track reaction progress and adjust temperature/pH dynamically. Introduce scavengers (e.g., molecular sieves) to absorb residual water or HCl. For halogenated intermediates, optimize the stoichiometry of pyridine hydrochloride to prevent over-chlorination, as demonstrated in MgCl₂ dehydration studies .

Q. What role does stereochemistry play in the compound’s molecular interactions?

  • Methodological Answer : The stereochemical configuration (e.g., rac-(4aR,8aR)) influences binding affinity in drug discovery contexts. Perform molecular dynamics (MD) simulations using software like GROMACS to model interactions with biological targets (e.g., ion channels). Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics. Compare enantiomer activity via chiral separation and in vitro pharmacological screens .

Q. How can thermodynamic stability be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for hydrochlorides). For hygroscopicity, measure water uptake via dynamic vapor sorption (DVS). Pair with XRD to detect hydrate/solvate formation .

Q. What computational methods predict solubility and partition coefficients (logP)?

  • Methodological Answer : Apply COSMO-RS or DFT calculations to estimate solvation free energy and logP. Validate with experimental shake-flask assays (octanol/water system). For ionic species, use Abraham solvation parameters adjusted for hydrochloride salt effects. Compare results with HSP-based models for solvent compatibility .

Properties

IUPAC Name

2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7-6-10-5-3-8(7)9-4-1;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMJCYCCRNQDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

octahydro-1H-pyrano[4,3-b]pyridine hydrochloride
octahydro-1H-pyrano[4,3-b]pyridine hydrochloride
octahydro-1H-pyrano[4,3-b]pyridine hydrochloride
octahydro-1H-pyrano[4,3-b]pyridine hydrochloride
octahydro-1H-pyrano[4,3-b]pyridine hydrochloride
octahydro-1H-pyrano[4,3-b]pyridine hydrochloride

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